molecular formula C₃₀H₃₃N₇O₅ B1145635 N-Ethoxycarbonyl Dabigatran Ethyl Ester CAS No. 1416446-40-6

N-Ethoxycarbonyl Dabigatran Ethyl Ester

Katalognummer: B1145635
CAS-Nummer: 1416446-40-6
Molekulargewicht: 571.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves multiple steps, starting from the basic building blocks of the molecule. The synthetic route typically includes acylation, amidation, and esterification reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with temperature control ranging from ambient to elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under controlled conditions to meet regulatory standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Ethoxycarbonyl Dabigatran Ethyl Ester has the molecular formula C30H33N7O5 and a molecular weight of 571.6 g/mol. The compound primarily acts by inhibiting thrombin, a crucial enzyme in the coagulation cascade that converts fibrinogen into fibrin, thus preventing blood clot formation . Its mechanism involves binding to the active site of thrombin, effectively blocking its enzymatic activity, which is vital for hemostasis.

Scientific Research Applications

The compound has several notable applications in scientific research:

  • Analytical Chemistry : It is utilized as a reference standard in the development and validation of analytical methods for detecting and quantifying anticoagulants. This is crucial for ensuring the accuracy and reliability of laboratory tests.
  • Biological Studies : Researchers investigate its interactions with biological molecules to understand its pharmacokinetics and pharmacodynamics. This includes studying its effects on cellular processes related to coagulation and hemostasis.
  • Pharmacological Research : this compound serves as a model compound for studying the therapeutic applications of Dabigatran. It aids in understanding how modifications to the Dabigatran structure can influence its efficacy and safety profile .

Medical Applications

In the medical field, this compound is significant for several reasons:

  • Anticoagulation Therapy : As a derivative of Dabigatran, it shares similar therapeutic properties, including the prevention of stroke in patients with nonvalvular atrial fibrillation and the treatment of venous thromboembolism (VTE) following orthopedic surgeries. Clinical trials have shown that Dabigatran is effective in reducing the risk of stroke and systemic embolism with a favorable safety profile compared to traditional anticoagulants like warfarin .
  • Research into New Indications : Ongoing studies are exploring additional therapeutic uses for Dabigatran derivatives, including potential benefits in other disease models where thrombin plays a critical role .

Industrial Applications

This compound is also relevant in industrial contexts:

  • Quality Control : In pharmaceutical manufacturing, it is used in quality control processes to ensure that products meet regulatory standards. Its role as a reference standard helps maintain consistency and purity in drug formulations.
  • Synthesis Development : The compound's synthesis involves complex chemical reactions such as acylation and amidation, which are of interest in developing new synthetic methodologies within organic chemistry .

Case Studies and Research Findings

Several studies highlight the effectiveness and safety of Dabigatran derivatives:

  • A clinical trial involving over 18,000 patients demonstrated that Dabigatran etexilate (the active form) was as effective as warfarin for stroke prevention while presenting lower rates of major bleeding events .
  • In orthopedic surgery settings, studies showed that Dabigatran was non-inferior to enoxaparin for VTE prophylaxis, indicating its viability as an alternative anticoagulant therapy .

Wirkmechanismus

The mechanism of action of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves its interaction with thrombin, a key enzyme in the blood coagulation cascade. The compound acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. This mechanism is similar to that of Dabigatran, its parent compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethoxycarbonyl Dabigatran Ethyl Ester is unique due to its specific chemical structure, which includes an ethoxycarbonyl group. This structural modification provides distinct physicochemical properties, making it valuable for analytical and research purposes .

Biologische Aktivität

N-Ethoxycarbonyl Dabigatran Ethyl Ester is a derivative of Dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. This compound has garnered interest in biochemical and pharmacological research due to its role in inhibiting thrombin, a critical enzyme in the coagulation cascade. The molecular formula of this compound is C30H33N7O5, with a molecular weight of 571.6 g/mol .

Target Enzyme: Thrombin

This compound specifically targets thrombin, which catalyzes the conversion of fibrinogen to fibrin, leading to clot formation. By binding to the active site of thrombin, this compound effectively inhibits its enzymatic activity, thereby preventing clot formation .

Biochemical Pathways

The inhibition of thrombin by this compound disrupts various cellular processes related to hemostasis. This compound influences:

  • Platelet Activation : By inhibiting thrombin, it reduces platelet activation and aggregation.
  • Fibrin Formation : It prevents the conversion of fibrinogen to fibrin, crucial for clot stability.

Pharmacokinetics

This compound is metabolized primarily by esterases in the liver and intestines. The compound exhibits a relatively stable profile under standard laboratory conditions but may degrade over extended periods .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant anticoagulant activity:

  • Inhibition Assays : The compound shows a concentration-dependent inhibition of thrombin activity, with an IC50 value indicating effective anticoagulation at therapeutic doses .
  • Cellular Effects : The compound's ability to inhibit thrombin leads to reduced cellular responses associated with coagulation and inflammation.

In Vivo Studies

Animal model studies have highlighted the effectiveness of this compound in preventing thrombosis:

  • Dosage Variability : Different dosages have been tested, revealing that therapeutic doses effectively inhibit thrombin and prevent clot formation without significantly increasing bleeding time .
  • Temporal Effects : The duration of anticoagulant effects varies based on administration timing and dosage, indicating potential for tailored therapeutic applications.

Clinical Relevance

This compound serves as a model compound for studying the pharmacokinetics and pharmacodynamics of Dabigatran. Research has shown that:

  • Efficacy in Thrombosis Models : In models of induced venous thrombosis, administration of this compound resulted in dose-dependent inhibition of clot formation .
  • Safety Profile : Compared to traditional anticoagulants like warfarin, this compound exhibits a favorable safety profile with fewer side effects reported in preliminary studies .

Comparative Biological Activity Table

ParameterThis compoundDabigatran Etexilate
Molecular FormulaC30H33N7O5C34H41N7O5
Molecular Weight571.6 g/mol627.8 g/mol
TargetThrombinThrombin
IC50 (Thrombin Inhibition)Low nanomolar rangeLow nanomolar range
Administration RouteOralOral
Duration of ActionModerateLong-lasting
Side EffectsMinimal (under study)Moderate (varies)

Eigenschaften

CAS-Nummer

1416446-40-6

Molekularformel

C₃₀H₃₃N₇O₅

Molekulargewicht

571.63

Synonyme

N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.